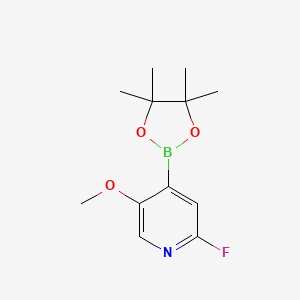

2-Fluoro-5-methoxy-4-pyridineboronic acid pinacol ester

Vue d'ensemble

Description

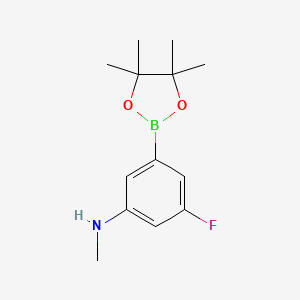

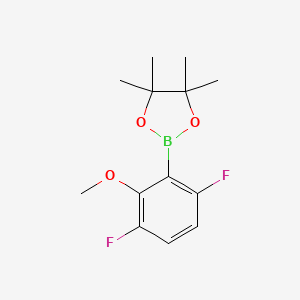

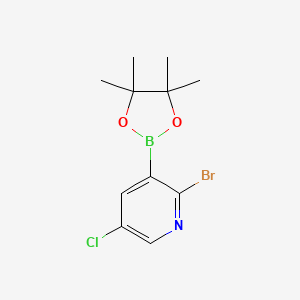

The compound “2-Fluoro-5-methoxy-4-pyridineboronic acid pinacol ester” is a type of organoboron compound that is highly valuable as a building block in organic synthesis . It has the IUPAC name 2-fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .

Synthesis Analysis

The synthesis of this compound can be achieved through various borylation approaches . One such approach is the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of alkyl boronic esters is another method that has been reported .Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with a fluoro group at the 2-position, a methoxy group at the 5-position, and a boronic acid pinacol ester group at the 4-position .Chemical Reactions Analysis

This compound can participate in a variety of chemical reactions. For instance, it can undergo Suzuki–Miyaura coupling, a reaction that conjoins chemically differentiated fragments . Another reaction it can participate in is the protodeboronation of alkyl boronic esters .Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

The compound is used as a boron reagent in the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds. The reaction is known for its mild conditions and functional group tolerance .

Synthesis of Anthracene Based Bis-Pyridine Ligand

It is used to synthesize anthracene based bis-pyridine ligand . This ligand is employed in the preparation of fluorescent M 2 L 4 type capsules (M= Pt, Zn, Pd, Cu, Ni, Co, and Mn) .

Synthesis of Pyridylmethyl Pyridine Derivatives

The compound is used as a starting material in the synthesis of pyridylmethyl pyridine derivatives . These derivatives are potent inhibitors of 11β-hydroxylase (CPY11B1), an enzyme involved in the biosynthesis of steroid hormones .

Synthesis of DYRK1A Inhibitors

It is employed in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs . These compounds are inhibitors of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a protein kinase implicated in Down syndrome and Alzheimer’s disease .

Hydromethylation Sequence

The compound is used in a hydromethylation sequence . This sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Protodeboronation in Total Synthesis

The compound is used in catalytic protodeboronation . This process was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Mécanisme D'action

Target of Action

The primary target of 2-Fluoro-5-methoxy-4-pyridineboronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, contributing to the synthesis of complex organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable , which could potentially impact its bioavailability. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of organic chemistry .

Action Environment

The action of 2-Fluoro-5-methoxy-4-pyridineboronic acid pinacol ester can be influenced by environmental factors. For instance, the pH strongly influences the rate of the reaction . Also, the compound is only marginally stable in water , which could affect its efficacy and stability. Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)8-6-10(14)15-7-9(8)16-5/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYRYTBQJICVTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401140245 | |

| Record name | Pyridine, 2-fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401140245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

CAS RN |

2121513-24-2 | |

| Record name | Pyridine, 2-fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401140245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6308251.png)